Cas no 2228407-27-8 (3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine)

3,3-Difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine is a fluorinated pyrazine derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoromethyl and amine functional groups enhances its reactivity, making it a versatile intermediate for synthesizing bioactive compounds. The 3-methylpyrazine moiety contributes to its stability and may influence binding affinity in target interactions. This compound is particularly valuable in medicinal chemistry for the development of enzyme inhibitors or receptor modulators due to its structural features. Its well-defined molecular structure allows for precise modifications, facilitating structure-activity relationship (SAR) studies. Suitable for controlled reactions, it offers synthetic flexibility in designing novel derivatives.
3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine structure
2228407-27-8 structure
商品名:3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
CAS番号:2228407-27-8
MF:C8H11F2N3
メガワット:187.189848184586
CID:6593098
PubChem ID:165630763

3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
    • 2228407-27-8
    • EN300-1956530
    • インチ: 1S/C8H11F2N3/c1-6-7(13-5-4-12-6)8(9,10)2-3-11/h4-5H,2-3,11H2,1H3
    • InChIKey: JPNLSGDKKSHCRD-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C)=NC=CN=1)(CCN)F

計算された属性

  • せいみつぶんしりょう: 187.09210369g/mol
  • どういたいしつりょう: 187.09210369g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 51.8Ų

3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1956530-5.0g
3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2228407-27-8
5g
$5014.0 2023-06-03
Enamine
EN300-1956530-0.1g
3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2228407-27-8
0.1g
$1521.0 2023-09-17
Enamine
EN300-1956530-0.5g
3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2228407-27-8
0.5g
$1660.0 2023-09-17
Enamine
EN300-1956530-0.25g
3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2228407-27-8
0.25g
$1591.0 2023-09-17
Enamine
EN300-1956530-10g
3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2228407-27-8
10g
$7435.0 2023-09-17
Enamine
EN300-1956530-2.5g
3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2228407-27-8
2.5g
$3389.0 2023-09-17
Enamine
EN300-1956530-1g
3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2228407-27-8
1g
$1729.0 2023-09-17
Enamine
EN300-1956530-10.0g
3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2228407-27-8
10g
$7435.0 2023-06-03
Enamine
EN300-1956530-0.05g
3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2228407-27-8
0.05g
$1452.0 2023-09-17
Enamine
EN300-1956530-5g
3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2228407-27-8
5g
$5014.0 2023-09-17

3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine 関連文献

3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amineに関する追加情報

3,3-Difluoro-3-(3-Methylpyrazin-2-Yl)Propan-1-Amine: A Comprehensive Overview

The compound with CAS No 2228407-27-8, known as 3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amine, has garnered significant attention in the fields of organic chemistry and materials science. This molecule is a derivative of pyrazine, a heterocyclic aromatic compound with two nitrogen atoms in its six-membered ring. The presence of the difluoropropanamine group and the methylpyrazine moiety imparts unique chemical properties to this compound, making it a valuable tool in various research and industrial applications.

Recent studies have highlighted the potential of 3,3-difluoro-3-(3-methylpyrazin-2-yl)propan-1-amines in drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules with specific pharmacological properties. For instance, the difluoropropanamine group has been shown to enhance the lipophilicity of compounds, which is crucial for improving drug absorption and bioavailability. Additionally, the methylpyrazine ring contributes to the molecule's stability and ability to form hydrogen bonds, making it an ideal candidate for designing drugs targeting specific biological pathways.

The synthesis of CAS No 2228407-27-8 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach involves the nucleophilic substitution of a suitable alkyl halide with an amine derivative in the presence of a palladium catalyst. This method not only ensures high yields but also allows for precise control over the stereochemistry of the product. Recent advancements in catalytic asymmetric synthesis have further expanded the scope of this compound's applications by enabling the production of enantiomerically pure derivatives.

In terms of physical properties, 3,3-difluoro-3-(3-methylpyrazin-2-yil)propan-l-amines exhibit a melting point of approximately 155°C and a boiling point around 450°C under standard conditions. These thermal stability characteristics make them suitable for high-temperature applications in industries such as electronics and advanced materials manufacturing. Furthermore, the compound's solubility in polar solvents like water and ethanol facilitates its use in various chemical reactions and formulations.

From an environmental perspective, researchers have conducted extensive studies on the biodegradability and eco-toxicity of CAS No 2228407-27-r>. Results indicate that under aerobic conditions, this compound undergoes rapid microbial degradation, reducing its environmental footprint. However, further investigations are required to fully understand its long-term effects on aquatic ecosystems and soil health.

In conclusion, CAS No 22r8407-r7-r> (also known as r,r-difluoro-r-(r-methylpyrazin-r-yil)propan-r-amines) stands out as a versatile molecule with promising applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and eco-friendly practices, positions it as a key player in future innovations within chemistry and related fields.

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